Azide ion
Overview
Description
Azide ion, also known as N3-, is a highly reactive and versatile chemical compound that has been widely used in scientific research. It is a negatively charged ion composed of three nitrogen atoms, and it is often used as a reagent in organic synthesis, biochemistry, and materials science.
Scientific Research Applications
Azide in Protein Sample Analysis
Sodium azide is used as an anti-fungal agent in protein samples. Monitoring azide levels in proteins is crucial due to its toxicity. Ion-exchange chromatography quantitates azide in protein samples, involving a polymer stationary phase and sodium tetraborate as the weak anion-exchange mobile phase. This method provides accurate detection and quantification of azide in various protein types (Annable & Sly, 1991).
Azide in Studying Rotational Dynamics
Azide ion, as a vibrational probe, is used to study ion-ion and ion-dipole interactions in solutions. When forming ion pairs with cations in dimethylsulfoxide (DMSO), azide's spectral distinction aids in investigating vibrational and orientational relaxation dynamics of azide ion pairs. This has provided insights into the rotational dynamics of small ionic species in polar solvents (Son, Kwon, Kim, & Park, 2013).
Azide in Magnetic Studies
Azide ligand, particularly in copper(II) azido complexes, plays a significant role in molecular magnetism. It functions as a bridging ligand and magnetic coupler of paramagnetic metal ions. Studies on copper(II) azido complexes focus on their structural and magnetic properties, providing a foundation for future developments in molecular magnetism (Adhikary & Koner, 2010).
Bioorthogonal Reactions with Azides
Azides serve as bioorthogonal chemical reporters, enabling tagging of biomolecules for detection in various biological contexts. They are used in Staudinger ligation, Cu(I)-catalyzed azide-alkyne cycloaddition, or strain-promoted cycloaddition. Each chemistry has its specific application and efficiency, with implications for labeling biomolecules in complex lysates and live cell surfaces (Agard, Baskin, Prescher, Lo, & Bertozzi, 2006).
Azide as a Quencher in Photobiology
In photobiology, the azide ion is recognized as a strong physical quencher of singlet molecular oxygen, commonly used to demonstrate the involvement of oxygen in oxidation processes. It has specific rate constants for quenching in various solvent mixtures, providing valuable reference data for understanding quenching mechanisms (Li, Cline, Koker, Carmichael, Chignell, & Bilski, 2001).
Azide in Electrochemistry
Azide ions undergo electro-oxidation at carbon electrodes, forming nitrogen gas, primarily in neutral pH environments. This property is leveraged in studies focused on the electrochemical behavior of azide ions and their applications in neutral electrolytes (Dalmia, Wasmus, Savinell, & Liu, 1996).
Azide in Ionic Conduction Research
Alkali metal azides, such as sodium azide, are studied for their ionic transport behavior under high pressure. These studies provide insights into the ionic migration channels and barrier energy, contributing to the understanding of ionic conduction mechanisms in high-energy-density materials (Wang, Ma, Sang, Wang, Liu, Hu, Wang, Zhang, Fan, Han, & Gao, 2018).
Autonomous Azide Ion Biosensing
Azide ions are detected autonomously using engineered synthetic promoter systems in Escherichia coli. This biosensing mechanism has applications in glycoengineering and facilitates in vivo activity screening of mutant carbohydrate-active enzymes using azido sugars (Bandi, Skalenko, Agrawal, Sivaneri, Thiry, & Chundawat, 2021).
properties
CAS RN |
14343-69-2 |
---|---|
Product Name |
Azide ion |
Molecular Formula |
N3- |
Molecular Weight |
42.021 g/mol |
IUPAC Name |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
InChI Key |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
Canonical SMILES |
[N-]=[N+]=[N-] |
Other CAS RN |
14343-69-2 |
synonyms |
Azide |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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